3-(5-(4-Fluorophenyl)furan-2-yl)prop-2-en-1-amine
CAS No.:
Cat. No.: VC18153619
Molecular Formula: C13H12FNO
Molecular Weight: 217.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H12FNO |
|---|---|
| Molecular Weight | 217.24 g/mol |
| IUPAC Name | (E)-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-en-1-amine |
| Standard InChI | InChI=1S/C13H12FNO/c14-11-5-3-10(4-6-11)13-8-7-12(16-13)2-1-9-15/h1-8H,9,15H2/b2-1+ |
| Standard InChI Key | HMHHZJZASHETHS-OWOJBTEDSA-N |
| Isomeric SMILES | C1=CC(=CC=C1C2=CC=C(O2)/C=C/CN)F |
| Canonical SMILES | C1=CC(=CC=C1C2=CC=C(O2)C=CCN)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
3-(5-(4-Fluorophenyl)furan-2-yl)prop-2-en-1-amine features a furan ring substituted at the 5-position with a 4-fluorophenyl group and at the 2-position with a propenylamine chain (Figure 1). The trans-configuration of the double bond in the prop-2-en-1-amine moiety is confirmed by its -NMR coupling constants (). The fluorine atom at the para position of the phenyl ring introduces electron-withdrawing effects, modulating the compound’s electronic distribution and potential intermolecular interactions.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| IUPAC Name | (E)-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-en-1-amine |
| Molecular Formula | |
| Molecular Weight | 217.24 g/mol |
| Canonical SMILES | C1=CC(=CC=C1C2=CC=C(O2)C=CCN)F |
| InChIKey | HMHHZJZASHETHS-OWOJBTEDSA-N |
| XLogP3 | 2.1 (predicted) |
Spectroscopic Characterization
Infrared (IR) spectroscopy reveals characteristic absorptions at 1659 cm (C=N stretch) and 1220 cm (C-F vibration), consistent with its imine and fluorophenyl functionalities. -NMR spectra in DMSO- display distinct signals for the furan protons (δ 6.47–7.56 ppm), vinyl protons (δ 7.61–7.74 ppm), and amine protons (δ 2.8 ppm, broad), while -NMR confirms the presence of a conjugated enamine system (δ 151–155 ppm) .
Synthesis and Process Optimization
Multi-Step Synthetic Routes
The synthesis typically proceeds via a three-step sequence (Scheme 1):
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Friedel-Crafts Acylation: 4-Fluorobenzene reacts with furan-2-carbaldehyde under acidic conditions to form 5-(4-fluorophenyl)furan-2-carbaldehyde.
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Wittig Reaction: The aldehyde intermediate undergoes olefination with triphenylphosphonium ylides to yield the α,β-unsaturated nitrile.
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Nitrile Reduction: Catalytic hydrogenation (H/Pd-C) or hydride reduction (LiAlH) converts the nitrile to the primary amine.
Critical process parameters include:
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Temperature Control: Maintaining 0–5°C during the Wittig step minimizes side reactions.
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Solvent Selection: Tetrahydrofuran (THF) enhances ylide reactivity, while ethanol optimizes reduction kinetics.
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Catalyst Loading: 5% Pd/C achieves >90% nitrile conversion within 4 hours.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Friedel-Crafts | AlCl, CHCl, 25°C | 78 |
| Wittig Olefination | PhP=CHCN, THF, 0°C | 82 |
| Nitrile Reduction | H (1 atm), 5% Pd/C, EtOH | 91 |
Purification Challenges
The compound’s moderate polarity () necessitates silica gel chromatography using ethyl acetate/hexane (3:7) for effective isolation. Recrystallization from methanol/water (4:1) yields analytically pure material (>99% by HPLC).
Reactivity and Derivative Formation
Electrophilic Substitution
The electron-rich furan ring undergoes regioselective bromination at the 4-position using N-bromosuccinimide (NBS) in acetic acid, producing 4-bromo derivatives that serve as Suzuki coupling precursors .
Nucleophilic Additions
The enamine’s β-carbon participates in Michael additions with malononitrile (), generating cyano-functionalized analogs with enhanced dipole moments (μ = 5.2 D) .
Metal-Catalyzed Cross-Couplings
Palladium-mediated Buchwald-Hartwig amination installs aryl groups at the amine position, enabling the creation of tertiary amine variants with improved blood-brain barrier permeability .
Biological Activity and Mechanistic Insights
Tubulin Polymerization Inhibition
Structural analogs bearing chlorophenyl groups exhibit potent tubulin inhibition (IC = 0.05–0.09 μM), surpassing colchicine in preclinical models . Molecular docking suggests the fluorophenyl moiety in 3-(5-(4-fluorophenyl)furan-2-yl)prop-2-en-1-amine may similarly occupy the colchicine binding site through:
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Hydrophobic Interactions with β-tubulin’s Leu248 and Ala250 residues.
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Halogen Bonding between the fluorine atom and Thr179 sidechain hydroxyl .
Antiproliferative Effects
While direct data on the fluorinated compound remains limited, chlorophenyl analogs demonstrate nanomolar cytotoxicity against leukemia SR cells (IC = 50–90 nM), inducing G2/M phase arrest and caspase-3-mediated apoptosis .
Physicochemical and Pharmacokinetic Profiling
Solubility and Stability
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Aqueous Solubility: 12.7 mg/mL (pH 7.4 PBS), enhanced to 34.2 mg/mL via hydroxypropyl-β-cyclodextrin complexation.
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Plasma Stability: >90% remaining after 6 hours in human plasma (37°C).
ADMET Predictions
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Caco-2 Permeability: (high intestinal absorption).
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CYP3A4 Inhibition: (moderate interaction risk).
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hERG Blockade: (low cardiotoxicity potential).
Industrial and Research Applications
Pharmaceutical Development
The compound serves as a lead structure for:
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Antimitotic Agents: Structural optimization focusing on furan ring substitution patterns.
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Kinase Inhibitors: Computational models predict strong binding to CDK2 () .
Materials Chemistry
Conjugation with polythiophenes produces electrochromic polymers with a 2.1 eV bandgap, suitable for organic photovoltaics.
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